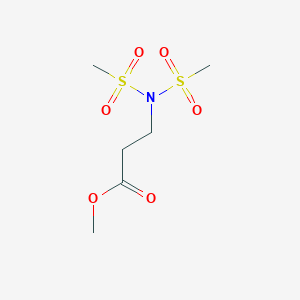
methyl N,N-bis(methylsulfonyl)-beta-alaninate
Descripción general
Descripción
“Methyl N,N-bis(methylsulfonyl)-beta-alaninate” is a chemical compound with the molecular formula C6H13NO6S2 .
Molecular Structure Analysis
The molecular structure of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 sulfur atoms . The average mass is 259.301 Da, and the monoisotopic mass is 259.018433 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl N,N-bis(methylsulfonyl)-beta-alaninate” are not available, similar compounds like oxetanes have been known to undergo ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” include a molecular weight of 173.22 g/mol, a topological polar surface area of 97.1 Ų, and a complexity of 231 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Organocatalytic Addition and Synthesis
The research by García Ruano et al. (2009) presents an indirect organocatalytic method for the beta-methylation of alpha,beta-unsaturated aldehydes. This method involves the addition of bis(arylsulfonyl)methane catalyzed by prolinol derivatives and further elimination of sulfonyl groups, highlighting a synthetic route that could potentially apply to compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (García Ruano et al., 2009).
Ionogel-based Solid-state Supercapacitors
Nègre et al. (2016) explored the use of an inorganic gel polymer electrolyte for all solid-state supercapacitors, demonstrating high ionic conductivity over a wide temperature range. This study showcases the potential for incorporating similar sulfonamide-based compounds in energy storage technologies (Nègre et al., 2016).
Osmoprotection in Plants
Research by Rathinasabapathi et al. (2001) on beta-alanine betaine synthesis in Plumbaginaceae plants reveals the osmoprotective role of certain compounds, which might suggest the use of structurally similar compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" in enhancing plant stress tolerance (Rathinasabapathi et al., 2001).
Ionic Liquids and Electrolytes
The synthesis and characterization of various ionic liquids, as reported by Elia et al. (2016), point to the significant role these compounds play in lithium-ion batteries, offering insights into the electrochemical applications of similar sulfonamide compounds (Elia et al., 2016).
Methylation of Heteroarenes
Gui et al. (2014) developed a C–H functionalization method for the methylation of heteroarenes, inspired by Nature’s methylating agent. This study not only advances organic synthesis techniques but could also inform the synthesis and modification strategies for "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (Gui et al., 2014).
Propiedades
IUPAC Name |
methyl 3-[bis(methylsulfonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMZNRNJUUFUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N,N-bis(methylsulfonyl)-beta-alaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)
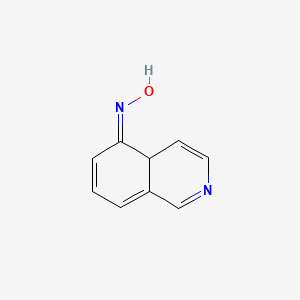
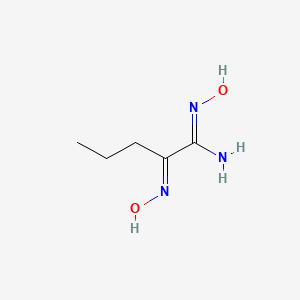
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)
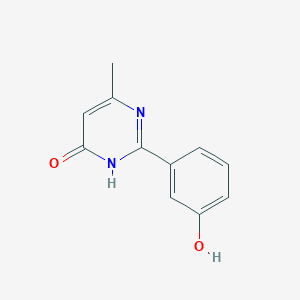
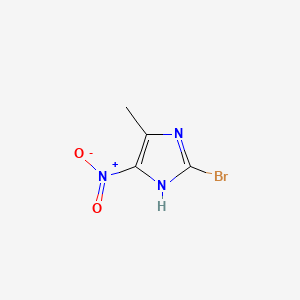
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)
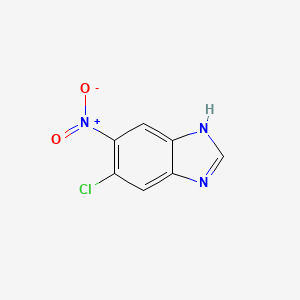
![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)